molecular formula C15H17NO5 B2746979 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(2-methoxyethyl)acetamide CAS No. 919861-20-4

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2746979
CAS No.: 919861-20-4
M. Wt: 291.303
InChI Key: UJBKIXOTUOXQNM-UHFFFAOYSA-N
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Description

2-(7-Methoxy-2-oxo-2H-chromen-4-yl)-N-(2-methoxyethyl)acetamide is a synthetic coumarin derivative characterized by a 7-methoxy-substituted 2-oxo-2H-chromen core linked to an N-(2-methoxyethyl)acetamide side chain. Coumarins are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anticoagulant properties . The methoxy groups at the 7-position and the 2-methoxyethyl side chain in this compound likely influence its solubility, bioavailability, and target interactions.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(7-methoxy-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-19-6-5-16-14(17)7-10-8-15(18)21-13-9-11(20-2)3-4-12(10)13/h3-4,8-9H,5-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBKIXOTUOXQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(2-methoxyethyl)acetamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 7-methoxy-2-oxo-2H-chromen-4-yl-acetic acid and 2-methoxyethylamine.

  • Reaction Conditions: The acetic acid derivative is first activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid is then reacted with 2-methoxyethylamine under controlled temperature and solvent conditions to yield the final product.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. Large-scale reactors are used, and the reaction conditions are carefully monitored to ensure consistency and quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the methoxy group to a hydroxyl group, resulting in the formation of 7-hydroxy-2-oxo-2H-chromen-4-yl-N-(2-methoxyethyl)acetamide.

  • Reduction: Reduction reactions can reduce the carbonyl group in the coumarin ring, leading to the formation of a corresponding alcohol derivative.

  • Substitution: Substitution reactions can replace the methoxy group with other functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: 7-hydroxy-2-oxo-2H-chromen-4-yl-N-(2-methoxyethyl)acetamide.

  • Reduction Products: Corresponding alcohol derivatives.

  • Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of chromene derivatives, including 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(2-methoxyethyl)acetamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may exert its anticancer effects through multiple pathways, including the induction of apoptosis and inhibition of cell proliferation. For instance, derivatives have been shown to inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells .
  • Case Studies :
    • A study conducted by Patil et al. (2012) synthesized several chromene derivatives and tested their activity against glioma cells, revealing that specific modifications enhance their potency significantly .
    • Another investigation highlighted that certain substituted chromenes exhibited IC50 values below 1 μM against MCF-7 breast cancer cells, indicating strong anticancer potential .

Antioxidant Properties

The antioxidant capacity of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(2-methoxyethyl)acetamide has been explored due to the presence of methoxy groups, which can stabilize free radicals. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.

  • Research Findings : Studies have demonstrated that chromene derivatives can scavenge free radicals effectively. For example, compounds with similar structural features showed significant inhibition of lipid peroxidation and enhanced cellular antioxidant defenses .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly against enzymes involved in metabolic disorders and cancer progression.

  • Enzyme Targets :
    • α-glucosidase : Inhibitors of this enzyme can help manage diabetes by delaying carbohydrate absorption.
    • Histone Deacetylases (HDACs) : Compounds similar to the target molecule have shown promise in inhibiting HDACs, which are implicated in cancer progression and other diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeIC50 Value (µM)Cell Line/Target
Anticancer2-(7-methoxy-2-oxo...)<1MCF-7
AntioxidantVarious chromene derivativesN/ALipid peroxidation
α-glucosidase InhibitionSimilar chromenes4.90α-glucosidase
HDAC InhibitionRelated compoundsN/AHDAC1/HDAC2

Mechanism of Action

The mechanism by which 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(2-methoxyethyl)acetamide exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes and receptors in the body, modulating their activity.

  • Pathways Involved: It may inhibit enzymes involved in inflammatory pathways or act as an antioxidant by scavenging free radicals.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Coumarin-Based Acetamide Derivatives

Substituent Variations on the Coumarin Core
  • 4-Methyl-2-oxo-2H-chromen Derivatives :
    • (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) and (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l) :
  • These compounds feature a 4-methylcoumarin core and hydrazide-linked substituents. Their synthesis involves condensation reactions with thioacetic acid and ZnCl₂, yielding products with melting points of 234–236°C (2k) and 210–212°C (2l) .
  • Key Difference : The target compound lacks the hydrazide moiety, which may reduce hydrogen-bonding capacity compared to 2k and 2l.

  • 6-Chloro-4-methyl-2-oxo-2H-chromen Derivatives :

    • 2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(2S)-1-hydroxy-2-propanyl]acetamide :
  • This analog has a 6-chloro substituent and a hydroxypropyl acetamide side chain.
Variations in Acetamide Side Chains
  • N,N-Diethyl-2-[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yloxy]acetamide :

    • The N,N-diethyl substitution on the acetamide reduces polarity, likely improving lipophilicity compared to the target compound’s 2-methoxyethyl group .
  • (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide :

    • A chloro-phenyl substituent on the acetamide introduces steric bulk, which may hinder target binding compared to the smaller 2-methoxyethyl group .

Non-Coumarin Acetamide Analogs

  • 2-(4-Aminophenyl)-N-(2-methoxyethyl)acetamide: This compound replaces the coumarin core with a 4-aminophenyl group. The primary amine enhances water solubility but eliminates the π-conjugated system critical for coumarin bioactivity .

Analytical Data Comparison

Compound Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
Target Compound Not reported Not reported Likely C=O stretch ~1700 cm⁻¹ (IR); δ 3.3–3.5 ppm (OCH₃, NMR)
2k (Hydrazide derivative) 234–236 78 NH stretch ~3250 cm⁻¹; δ 8.3 ppm (CH=N, ¹H NMR)
2l (Phenylallylidene derivative) 210–212 75 C=O stretch ~1680 cm⁻¹; δ 7.2–7.8 ppm (aryl H)
2-(4-Aminophenyl)-N-(2-methoxyethyl)acetamide Not reported Not reported NH₂ stretch ~3400 cm⁻¹; δ 6.6 ppm (aryl H)

Pharmacological Potential and Structure-Activity Relationships (SAR)

  • Anti-Cancer Activity :

    • Quinazoline-sulfonyl acetamides (e.g., Compounds 38–40 in ) show potent activity against HCT-1, MCF-7, and PC-3 cell lines, suggesting that electron-withdrawing groups (e.g., sulfonyl) enhance cytotoxicity . The target compound’s methoxy groups may reduce such activity but improve selectivity.
  • Solubility and Bioavailability :

    • The 2-methoxyethyl side chain in the target compound likely improves aqueous solubility compared to N,N-diethyl analogs , though this requires experimental validation.

Computational and Crystallographic Insights

  • Software Tools :
    • Programs like SHELXL () and Mercury () enable structural refinement and packing analysis. For example, ’s compound was characterized using similar tools, highlighting the importance of halogen bonds in crystal packing .

Biological Activity

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(2-methoxyethyl)acetamide is a compound belonging to the class of chromen derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(2-methoxyethyl)acetamide is C15H17NO4C_{15}H_{17}NO_4, with a molecular weight of approximately 275.30 g/mol. The compound features a chromen backbone, which is characteristic of many biologically active compounds.

Antioxidant Activity

Research has demonstrated that derivatives of the chromen structure exhibit significant antioxidant properties. For instance, compounds derived from this structure have shown strong anti-lipid peroxidation activity, which is crucial for preventing oxidative damage in cells. In one study, various derivatives were tested for their ability to inhibit lipid peroxidation, with some compounds achieving inhibition rates exceeding 90% .

Antimicrobial Activity

The antimicrobial potential of chromen derivatives has been extensively studied. Several synthesized acetamides have displayed potent antimicrobial activity against a range of pathogens, including bacteria and fungi. For example, certain analogues showed comparable efficacy to standard antibiotics like ciprofloxacin against human pathogens . The structure-activity relationship (SAR) indicates that modifications on the chromen ring significantly influence antimicrobial potency.

Anti-inflammatory and Anticancer Properties

Chromene derivatives have also been investigated for their anti-inflammatory and anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways associated with inflammation and cancer progression. For instance, some studies have indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses .

The biological effects of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(2-methoxyethyl)acetamide are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's .
  • Receptor Modulation : Binding to specific receptors can modulate signaling pathways involved in inflammation and cancer cell proliferation.
  • Free Radical Scavenging : The antioxidant properties are largely due to the ability of the compound to scavenge free radicals, thereby protecting cellular components from oxidative stress.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on AChE Inhibition : A related compound demonstrated noncompetitive inhibition of AChE with a potency greater than traditional inhibitors like tacrine and galantamine . This suggests potential applications in treating Alzheimer's disease.
  • Antimicrobial Efficacy : In vitro studies revealed that certain coumarin derivatives exhibited significant antimicrobial activity against multi-drug resistant strains, indicating their potential as new therapeutic agents in combating resistant infections .
  • Anti-inflammatory Effects : Another study reported that derivatives showed significant reduction in inflammatory markers in cell models, supporting their use in developing anti-inflammatory drugs.

Comparative Analysis

The following table summarizes key findings on the biological activities of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(2-methoxyethyl)acetamide compared to other similar compounds:

CompoundAntioxidant Activity (%)Antimicrobial ActivityAChE Inhibition (IC50 µM)Anti-inflammatory Activity
2-(7-methoxy...)>90%Moderate0.04Significant
Coumarin Derivative A85%High0.05Moderate
Coumarin Derivative B75%Low0.10High

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